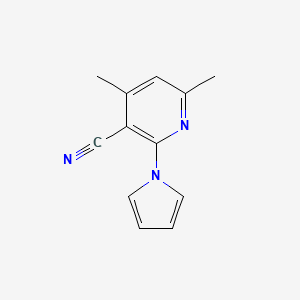

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile

Description

Molecular Formula and Elemental Composition

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is chemically defined by its molecular formula C₁₂H₁₁N₃ , which corresponds to a molecular weight of 197.24 g/mol . The elemental composition consists of:

- Carbon (C): 12 atoms

- Hydrogen (H): 11 atoms

- Nitrogen (N): 3 atoms

This composition arises from the compound’s pyridine core substituted with a cyano group, two methyl groups, and a pyrrole ring. The cyano group contributes to the nitrogen count, while the pyrrole ring provides aromatic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 g/mol |

| Elemental Composition | C (72.2%), H (5.6%), N (22.2%) |

IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is This compound , reflecting its structural hierarchy: a pyridine ring (nicotinonitrile) with substituents at positions 2 (pyrrole), 4, and 6 (methyl groups).

Synonyms include:

- 3-Cyano-4,6-dimethyl-2-(1H-pyrrol-1-yl)pyridine

- 1242873-68-2 (CAS Registry Number)

- MFCD15732238 (MDL identifier)

| Descriptor | Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1242873-68-2 |

| MDL Number | MFCD15732238 |

Structural Isomerism and Tautomerism

The compound exhibits no structural isomerism due to the fixed positions of substituents on the pyridine ring (cyano at position 3, methyl at 4 and 6, pyrrole at 2). The pyrrole substituent is attached via its nitrogen atom (1H-pyrrol-1-yl), eliminating rotational isomerism at this site.

Tautomerism is absent in this molecule. The pyrrole ring’s aromaticity stabilizes its structure, and the cyano group (C≡N) lacks acidic protons that could enable tautomerization. The methyl groups and pyridine ring also contribute to a rigid, non-tautomerizable framework.

Crystallographic Studies and Conformational Analysis

While no direct crystallographic data exists for this compound, structural insights can be inferred from related nicotinonitrile derivatives. For example, a crystal study of a sulfanyl-substituted nicotinonitrile revealed:

- Hydrogen bonding : Interactions between cyano groups and adjacent hydrogens in the lattice.

- Stacking interactions : Parallel alignment of pyridyl rings due to π-π stacking.

In this compound, conformational flexibility is constrained by:

- Steric hindrance between the pyrrole ring and methyl groups at positions 4 and 6.

- Electronic rigidity from the cyano group’s triple bond and the pyridine ring’s aromaticity.

Properties

IUPAC Name |

4,6-dimethyl-2-pyrrol-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-9-7-10(2)14-12(11(9)8-13)15-5-3-4-6-15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURUFUYSOWROIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N2C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile are the enzymes Dihydrofolate Reductase (DHFR) and Enoyl ACP Reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP Reductase is a key enzyme in fatty acid synthesis.

Mode of Action

this compound interacts with its targets by binding to the active sites of DHFR and Enoyl ACP Reductase . This binding inhibits the activity of these enzymes, leading to disruption in the synthesis of nucleic acids and fatty acids, respectively.

Biochemical Pathways

The inhibition of DHFR and Enoyl ACP Reductase affects multiple biochemical pathways. The disruption of DHFR activity impacts the folate pathway, leading to a decrease in the synthesis of nucleic acids. The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of essential cellular components .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects are likely due to the disruption of nucleic acid and fatty acid synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in cell culture experiments, the compound’s effects were observed under conditions of 37.0 ̊C in 5% CO2-enriched air . .

Biochemical Analysis

Biochemical Properties

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl-acyl carrier protein reductase. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions at the enzyme’s active site. The inhibition of these enzymes can lead to disruptions in essential metabolic pathways, making this compound a potential candidate for antimicrobial and anticancer therapies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to suppress cell growth and increase cell-specific glucose uptake rates. Additionally, it enhances the production of intracellular adenosine triphosphate, which is crucial for cellular energy metabolism. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular responses to metabolic stress and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and enzymes. This compound exerts its effects by forming hydrogen bonds and hydrophobic interactions with the active sites of target enzymes, leading to their inhibition. The inhibition of dihydrofolate reductase and enoyl-acyl carrier protein reductase disrupts essential metabolic pathways, resulting in reduced cell proliferation and increased cell death. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling molecules involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to reduced cell proliferation and tumor growth. At higher doses, this compound can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxic side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase. These interactions disrupt the normal metabolic flux, leading to altered levels of key metabolites and reduced cellular proliferation. The compound’s effects on metabolic pathways make it a potential candidate for targeting metabolic disorders and cancer.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects, making it essential to understand its transport mechanisms for effective drug delivery.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

4,6-Dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile is a compound belonging to the class of nicotinonitriles, characterized by its dual-ring structure comprising a pyridine and a pyrrole moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃, indicating the presence of three nitrogen atoms which play a crucial role in its chemical reactivity and biological interactions. The compound features:

- Pyridine Ring : Substituted with two methyl groups at positions 4 and 6.

- Pyrrole Ring : Attached at position 2, enhancing its binding potential with biological targets.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. It has shown promise in various therapeutic applications, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial effects against various pathogens. The exact mechanism involves disrupting microbial cell walls or inhibiting essential enzymatic functions within the microorganisms.

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This aspect makes it a candidate for developing anti-inflammatory drugs.

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules:

- Enzyme Inhibition : Molecular docking studies indicate that it can effectively bind to enzymes involved in disease pathways, such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition can lead to suppressed cell proliferation in cancerous cells.

- Protein Binding : The pyrrole nitrogen allows for coordination complexes with metal ions in proteins, enhancing the compound's potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds structurally related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-(1H-Pyrrol-1-yl)nicotinonitrile | Pyridine ring with a single pyrrole | Simpler structure; less steric hindrance |

| 4-Methyl-6-(1H-pyrrol-1-yl)nicotinonitrile | Methyl substitution at position 4 | Potentially different biological activity profile |

| 5-Methylpyridin-2(3H)-one | Contains a ketone instead of nitrile | Different reactivity due to carbonyl functionality |

| 3-Cyanoquinoline | Contains a quinoline structure | Broader spectrum of biological activity |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, research has highlighted its effectiveness in inhibiting specific enzymes related to cancer progression. A notable study demonstrated that derivatives showed enhanced selectivity towards cancer cells compared to normal cells, indicating a promising therapeutic window for cancer treatment.

Example Study

A study published in 2023 evaluated several derivatives of this compound for their anticancer properties. The findings revealed:

- Inhibition Rates : Certain derivatives exhibited over 70% inhibition of cell growth in breast cancer cell lines.

- Mechanistic Insights : The compounds were found to induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

The structural and functional diversity of nicotinonitrile derivatives allows for tailored biological activities. Below is a detailed comparison of 4,6-dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile with structurally analogous compounds.

Structural Features and Substituent Effects

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The nitrile group at position 2 is common, but substituents like thioxo-oxadiazole (electron-withdrawing) and glucopyranosyl sulfanyl (electron-donating) modulate reactivity and target affinity.

- Flexibility : Ethoxy and methoxy linkers (e.g., in ) increase conformational flexibility, which may influence binding kinetics.

Pharmacological Activity Comparison

Anticancer Activity:

- Compound from : Exhibited IC50 values of 20.00 µM (HepG2) and 35.58 µM (HeLa), significantly weaker than doxorubicin (IC50 = 4.50–5.57 µM).

- Thioxo-oxadiazole derivative : Demonstrated apoptosis and autophagy induction in MCF-7 cells, with PIM-1 kinase inhibition as a proposed mechanism.

- Glucopyranosyl sulfanyl derivative : Antimicrobial activity reported, but anticancer efficacy remains unquantified.

Kinase Inhibition:

- The thioxo-oxadiazole derivative showed specific activity against PIM-1 kinase, a regulator of cell survival. Pyrrole-containing compounds (target compound) are hypothesized to target similar pathways but lack explicit data.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most reported method for preparing compounds structurally analogous to this compound involves the reaction of a 2-chloronicotinonitrile derivative with pyrrole under basic conditions.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4,6-Dimethyl-2-chloronicotinonitrile + Pyrrole | Pyrrole is deprotonated by K2CO3 or NaH to form a nucleophilic pyrrolide anion |

| 2 | Solvent: DMF or THF | Polar aprotic solvent facilitates nucleophilic attack |

| 3 | Temperature: 80-120°C | Heating for several hours ensures complete substitution |

| 4 | Workup: Neutralization and purification | Isolation of the product by extraction and recrystallization or chromatography |

This reaction proceeds via displacement of the chlorine atom at the 2-position of the pyridine ring by the nucleophilic pyrrole anion, yielding this compound.

Alternative Synthetic Routes

While direct SNAr is the most straightforward, alternative multi-step synthetic routes have been reported for related nicotinonitrile derivatives that may be adapted for this compound:

Three-step synthesis involving ketone intermediates : Starting from pyridinyl-methyl ketones, reaction with tri-(lower-alkyl) orthoformate and acetic anhydride produces 2-(lower-alkoxy)-1-(pyridinyl)ethenyl ketones, which upon condensation with cyanoacetamide in the presence of base yields nicotinonitrile derivatives. This approach, reported in patent literature, allows for controlled introduction of substituents on the pyridine ring and nitrile group.

Microwave-assisted condensation : Some studies describe microwave-assisted condensation of acetylacetone derivatives with cyanoacetamide in the presence of piperidine catalyst to yield N-substituted nicotinonitrile derivatives with methyl substituents at positions 4 and 6. This method offers rapid synthesis with good yields and may be adapted for pyrrole substitution.

Reaction Conditions Optimization

| Parameter | Typical Range/Value | Effect on Reaction Outcome |

|---|---|---|

| Base | Potassium carbonate or sodium hydride | Deprotonates pyrrole to increase nucleophilicity |

| Solvent | DMF, THF | Polar aprotic solvents increase reaction rate and yield |

| Temperature | 80-120°C | Higher temperatures promote complete substitution |

| Reaction Time | 4-12 hours | Sufficient time needed for full conversion |

| Molar Ratios | Pyrrole: 1.2-1.5 equiv | Slight excess of pyrrole ensures complete substitution |

Representative Data Table: Synthesis Parameters and Yields

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | K2CO3 | DMF | 100 | 8 | 75-80 | Standard SNAr conditions |

| 2 | NaH | THF | 80 | 6 | 70-75 | More reactive base, shorter time |

| 3 | Piperidine (cat) | Ethanol | 120 (microwave) | 0.5 | 65-70 | Microwave-assisted condensation |

| 4 | K2CO3 | DMF | 110 | 12 | 78-82 | Extended time for full conversion |

Purification and Characterization

Post-reaction, the crude product is typically purified by:

- Extraction with organic solvents (e.g., ethyl acetate)

- Recrystallization from suitable solvents to obtain pure crystals

- Chromatographic techniques (e.g., silica gel column chromatography) for further purification if needed

Characterization is performed by:

- NMR spectroscopy (1H and 13C) to confirm substitution pattern

- Mass spectrometry to verify molecular weight

- Elemental analysis for purity confirmation

Summary of Research Findings

- The SNAr reaction of 2-chloronicotinonitrile derivatives with pyrrole under basic conditions remains the most efficient and widely used method for preparing this compound.

- Alternative multi-step syntheses via ketone intermediates and microwave-assisted methods provide viable routes with potential for structural diversification.

- Optimization of base, solvent, temperature, and reaction time is critical for maximizing yield and purity.

- The compound’s preparation is well-documented in both academic literature and patent filings, ensuring reproducibility and scalability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,6-dimethyl-2-(1H-pyrrol-1-yl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent domino reactions or condensation strategies. For example, nicotinonitrile derivatives are often prepared by reacting substituted aldehydes with cyanoacetamide or cyanoacetic acid derivatives in the presence of catalysts like ammonium acetate or piperidine . Optimization involves adjusting solvent systems (e.g., ethanol or DMF), temperature (reflux conditions), and catalyst loading. Evidence from similar pyridine derivatives suggests using CoFe₂O₄@SiO₂-SO₃H magnetic nanoparticles to enhance yield and reduce reaction time .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- FT-IR : Identify functional groups (e.g., nitrile stretch at ~2180 cm⁻¹, pyrrole C–N vibrations at ~1600 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, pyridine ring protons typically resonate between δ 6.8–8.2 ppm, while methyl groups appear as singlets near δ 2.5–3.0 ppm .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (acceptable deviation ≤0.4%) .

Q. What safety protocols are critical when handling nicotinonitrile derivatives during synthesis?

- Methodological Answer : Follow guidelines from structurally analogous compounds (e.g., 2-amino-6-methylnicotinonitrile):

- Use fume hoods to avoid inhalation of nitrile vapors.

- Wear nitrile gloves and eye protection; rinse skin/eyes with water for 15+ minutes upon exposure .

- Store in airtight containers away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic properties and aromaticity indices (e.g., NICS) to evaluate ring stability .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or receptors). For example, pyridine derivatives with nitrile groups show affinity for ATP-binding pockets due to π–π stacking and CH–π interactions .

- Validate predictions with in vitro assays (e.g., cytotoxic activity testing on cancer cell lines) .

Q. How can contradictions in spectral data (e.g., NMR shifts or IR stretches) be resolved for structurally complex nicotinonitriles?

- Methodological Answer :

- Variable Temperature NMR : Resolve signal splitting caused by dynamic processes (e.g., tautomerism in pyrrole rings) .

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton and carbon signals, especially in crowded aromatic regions .

- Comparative Analysis : Cross-reference with published data for similar compounds (e.g., 2-methoxy-4,6-diphenylnicotinonitrile’s orthorhombic crystal structure) to identify substituent effects on chemical shifts .

Q. What strategies are effective for analyzing intermolecular interactions in crystalline forms of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determine crystal packing motifs (e.g., π–π stacking between pyridine rings or CH–π interactions involving methyl groups) .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals contacts) using software like CrystalExplorer .

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to crystal lattice strength .

Q. How do substituent modifications (e.g., replacing methyl with aryl groups) impact the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 4,6-diaryl-substituted nicotinonitriles) and compare:

- Lipophilicity : Measure logP values to predict membrane permeability .

- Bioactivity : Test cytotoxicity (e.g., IC₅₀ values against MCF-7 or HeLa cells) .

- Spectroscopic Trends : Correlate electron-withdrawing/donating substituents with shifts in UV-Vis λmax or fluorescence emission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.